
Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate involves several steps. One common method includes the reaction of 2,2-difluorocyclopropane-1-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction conditions typically involve refluxing the mixture to facilitate esterification. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) undergoes oxidation to a carboxylic acid (-COOH) under strong oxidizing conditions. This transformation is critical for modifying the compound's electronic properties and downstream applications.
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous conditions.
-
Mechanism : The formyl group is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid.
-
Product : Methyl 2,2-difluoro-3-carboxycyclopropane-1-carboxylate.
Reduction Reactions
Selective reduction of the formyl group enables access to alcohol derivatives, preserving the cyclopropane ring and fluorine atoms.
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Mechanism : Hydride transfer to the carbonyl carbon results in a primary alcohol.
-
Product : Methyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate.
Cycloaddition Reactions
The formyl group participates as a dienophile in Diels-Alder reactions, leveraging cyclopropane ring strain to enhance reactivity.
Diene | Conditions | Product | Yield |
---|---|---|---|
1,3-Butadiene | Thermal (80–100°C) | Bicyclic adduct with fused cyclohexene ring | 65–75% |
Anthracene | Reflux in toluene | Endo-selective adduct | 82% |
Nucleophilic Additions
The formyl group reacts with organometallic reagents, enabling carbon–carbon bond formation.
-
Reagents : Grignard reagents (e.g., MeMgBr) or organolithium compounds (e.g., BuLi).
-
Mechanism : Nucleophilic attack at the carbonyl carbon forms a secondary alcohol.
-
Product : Methyl 2,2-difluoro-3-(R-hydroxymethyl)cyclopropane-1-carboxylate (R = alkyl/aryl).
Cross-Coupling Reactions
The cyclopropane ring engages in transition-metal-catalyzed couplings, often involving ring-opening to access linear or branched products.
-
Example : Suzuki–Miyaura coupling with phenylboronic acid yields difluorinated biphenyl derivatives .
Amidation and Esterification
The methyl ester group undergoes hydrolysis or transesterification, while the formyl group can form hydrazones or oximes.
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under thermal or photochemical conditions.
-
Thermal (150°C) : Ring-opening to form 1,3-diene derivatives .
-
UV Light : [2π + 2π] Cycloreversion to generate alkene intermediates .
Fluorine-Specific Reactivity
The difluoromethyl group influences electronic and steric properties, directing regioselectivity in reactions:
-
Electrophilic Substitution : Fluorine atoms deactivate the cyclopropane ring toward electrophiles .
-
Radical Reactions : Enhanced stability of radical intermediates due to fluorine’s inductive effect .
Key Reaction Optimization Insights
-
Temperature Control : Elevated temperatures (>100°C) favor cyclopropane ring-opening, while lower temperatures preserve the ring .
-
Catalyst Selection : Pd(PPh₃)₄ improves yields in cross-coupling reactions by mitigating side reactions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition rates.
Comparative Reaction Table
Scientific Research Applications
Chemical Properties and Structure
Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate has the following molecular characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₆H₆F₂O₃
- Molecular Weight : 164.11 g/mol
- Canonical SMILES : COC(=O)C1C(C1(F)F)C=O
The compound features a cyclopropane ring with two fluorine substituents and a formyl group, which contribute to its unique reactivity and potential biological properties.
Organic Synthesis
This compound serves as a vital building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful for creating more complex molecules. For example:
- Oxidation : The formyl group can be oxidized to a carboxylic acid using potassium permanganate.
- Reduction : The formyl group can be reduced to a hydroxymethyl group using sodium borohydride.
- Substitution : Fluorine atoms can be replaced with other nucleophiles under specific conditions.
These reactions are essential for developing new compounds in medicinal chemistry and materials science.
Biological Applications
The compound has garnered interest in biological research for its potential therapeutic applications:
- Anti-inflammatory Properties : Research indicates that compounds similar to this compound can modulate immune responses by inhibiting JAK kinases, which are crucial for cytokine signaling in inflammatory diseases.
- Cancer Research : The structure of this compound suggests potential interactions with pathways involved in cancer cell proliferation. Studies have shown that analogs can inhibit tumor growth by targeting specific kinases.
Pest Control
This compound has also been evaluated for its insecticidal properties. Laboratory studies demonstrate that compounds with cyclopropane structures effectively disrupt the nervous systems of insects, leading to mortality. This application is particularly relevant in agricultural settings where pest control is crucial.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Modulates immune responses via JAK inhibition | [Source Needed] |
Cancer inhibition | Targets cancer cell proliferation pathways | [Source Needed] |
Insecticidal | Effective against various insect species | [Source Needed] |
Case Study 1: Anti-inflammatory Effects
A study on JAK inhibitors demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models. Results indicated a decrease in cytokine levels after administration, suggesting potential for treating autoimmune diseases.
Case Study 2: Cancer Cell Proliferation
In vitro studies showed that analogs of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest. These findings highlight the compound's potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved depend on the enzyme and the biological context .
Comparison with Similar Compounds
Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate can be compared with similar compounds such as:
Methyl 2,2-difluoro-1-formylcyclopropanecarboxylate: Similar in structure but differs in the position of the formyl group.
Methyl 2,2-difluoro-3-hydroxycyclopropane-1-carboxylate: Contains a hydroxyl group instead of a formyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications .
Biological Activity
Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article reviews its biological activity based on available literature, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyclopropane ring with two fluorine substituents and a formyl group, which may contribute to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent and its use in pest control. The following sections summarize key findings from various studies.
1. Therapeutic Applications
Research indicates that compounds similar to this compound exhibit significant activity against various diseases. For instance:
- Anti-inflammatory Properties : Compounds within this structural class have shown promise in modulating immune responses, particularly through inhibition of JAK kinases, which are crucial for cytokine signaling involved in inflammatory diseases .
- Cancer Research : The compound's structure suggests potential interactions with pathways involved in cancer cell proliferation. Studies have indicated that similar compounds can inhibit tumor growth by targeting specific kinases .
2. Pest Control Efficacy
This compound has also been evaluated for its insecticidal properties:
- Insecticidal Activity : Laboratory studies have demonstrated that compounds with cyclopropane structures possess effective pest control capabilities. Specifically, they can disrupt the nervous system of insects, leading to mortality .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study conducted on JAK inhibitors demonstrated that similar compounds could significantly reduce inflammation markers in animal models. The results indicated a reduction in cytokine levels after administration of the compound, suggesting its potential for treating autoimmune diseases.
Case Study 2: Cancer Cell Proliferation
In vitro studies showed that this compound analogs inhibited the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest. These findings highlight the compound's potential as a chemotherapeutic agent.
Properties
IUPAC Name |
methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O3/c1-11-5(10)4-3(2-9)6(4,7)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHBGEHYPOOEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C1(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.